Win 64338 hydrochloride
Overview
Description
Win 64338 hydrochloride is a potent, selective, nonpeptide competitive antagonist of the bradykinin B2 receptor . It inhibits [3H]-Bradykinin binding to the bradykinin B2 receptor on human IMR-90 cells with a Ki of 64 nM .
Molecular Structure Analysis
The molecular weight of Win 64338 hydrochloride is 783.94 . Its molecular formula is C45H69Cl2N4OP . The SMILES representation of its structure isCCCCP+(CC1=CC=C(NC(C@\\NC3CCCCC3)([H])CC4=CC5=CC=CC=C5C=C4)=O)C=C1)CCCC.Cl.[Cl-]
. Physical And Chemical Properties Analysis
Win 64338 hydrochloride is a white solid . It has a solubility of less than 58.8mg/ml in DMSO .Scientific Research Applications
Preformulation Development
Win 64338 hydrochloride has been studied for its solubility and partition coefficients, crucial for developing oral dosage forms of drugs. Its solubility decreases with increasing pH, but it remains stable under various conditions, including exposure to human gastric fluid, heat, light, and humidity. This stability is essential for the preformulation development of oral medications targeting specific enzymes or receptors within the human body (Simmons et al., 1996).
Bradykinin B2 Receptor Antagonism
Win 64338 hydrochloride has been identified as a potent bradykinin B2 receptor antagonist. This specificity is significant because the bradykinin B2 receptor is involved in various physiological processes, including inflammation, pain, and cardiovascular function. The compound's ability to inhibit bradykinin-mediated effects without affecting the bradykinin B1 receptor or other unrelated receptors highlights its potential for targeted therapeutic applications, especially in conditions where bradykinin's effects are pathological (Sawutz et al., 1994).
Selective Antagonism in Smooth Muscle
Research on Win 64338 hydrochloride has extended to its effects on smooth muscle, particularly its selective antagonism of ileal B2 receptors without affecting tracheal bradykinin receptors. This specificity suggests potential applications in treating gastrointestinal disorders without impacting respiratory function, providing a basis for developing drugs with targeted action and minimal side effects (Farmer & DeSiato, 1994).
Structure-Activity Relationships
Further studies on Win 64338 hydrochloride have explored its pharmacology and structure-activity relationships, shedding light on the molecular interactions that confer its selectivity and potency as a bradykinin B2 receptor antagonist. Understanding these relationships is crucial for the rational design of new compounds with improved efficacy and safety profiles for clinical use (Sawutz et al., 1995).
properties
IUPAC Name |
tributyl-[[4-[[(2S)-2-[(N,N'-dicyclohexylcarbamimidoyl)amino]-3-naphthalen-2-ylpropanoyl]amino]phenyl]methyl]phosphanium;chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H67N4OP.2ClH/c1-4-7-30-51(31-8-5-2,32-9-6-3)35-36-25-28-42(29-26-36)46-44(50)43(34-37-24-27-38-18-16-17-19-39(38)33-37)49-45(47-40-20-12-10-13-21-40)48-41-22-14-11-15-23-41;;/h16-19,24-29,33,40-41,43H,4-15,20-23,30-32,34-35H2,1-3H3,(H2-,46,47,48,49,50);2*1H/t43-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJGBEZPVOUBMJ-KRFCICRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69Cl2N4OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Win 64338 hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.